![molecular formula C23H26N4O4S B2851015 4-methoxy-2,5-dimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 946207-14-3](/img/structure/B2851015.png)
4-methoxy-2,5-dimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-methoxy-2,5-dimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide group, which is a common motif in pharmaceutical drugs and is known for its bioactivity . The molecule also contains a morpholinopyridazinyl group, which could potentially contribute to its biological activity.
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on its molecular structure. The presence of the benzenesulfonamide and morpholinopyridazinyl groups suggest that it might undergo reactions typical for these groups .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., would depend on the exact structure of the compound. For instance, the presence of the sulfonamide group could enhance the compound’s water solubility .Aplicaciones Científicas De Investigación
PI3K Inhibitors for Treating Pulmonary Conditions
Research by Norman (2014) discusses the use of closely related compounds as broad-spectrum phosphatidylinositol 3-kinase (PI3K) inhibitors for treating idiopathic pulmonary fibrosis and cough. This highlights the potential application of similar compounds in medical research aimed at developing treatments for respiratory diseases (Norman, 2014).
Anticancer Properties and Photodynamic Therapy
Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibit high singlet oxygen quantum yields, making them potential candidates for Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Cognitive Enhancing Properties
A study by Hirst et al. (2006) on SB-399885, a molecule structurally similar to the one , reports its high affinity for 5-HT6 receptors and potential as a cognitive enhancer. This suggests that related compounds may have applications in treating cognitive deficits such as those found in Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Antituberculosis and Antibacterial Agents
Ghorab et al. (2017) synthesized and tested a series of benzenesulfonamide derivatives for their activity against Mycobacterium tuberculosis. Their findings indicate the potential of these compounds as antimycobacterial agents, which could be crucial for developing new antituberculosis drugs (Ghorab et al., 2017).
Alzheimer's Disease Therapeutic Agents
Abbasi et al. (2018) report on the synthesis of a new series of sulfonamides derived from 4-methoxyphenethylamine. These compounds exhibited significant inhibitory effects on acetylcholinesterase, suggesting their potential as therapeutic agents for Alzheimer’s disease (Abbasi et al., 2018).
Diuretic and Antihypertensive Agents
Rahman et al. (2014) explored the structure-activity relationship of a series of N-substituted benzene sulfonamide derivatives for their diuretic and antihypertensive activities. Their research suggests that these compounds can be potential candidates for treating hypertension and related cardiovascular conditions (Rahman et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
4-methoxy-2,5-dimethyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S/c1-16-15-22(17(2)14-21(16)30-3)32(28,29)26-19-6-4-18(5-7-19)20-8-9-23(25-24-20)27-10-12-31-13-11-27/h4-9,14-15,26H,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPICRQNZWUADAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-2,5-dimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.